molecular formula C18H16ClNO3 B2738000 1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione CAS No. 620932-28-7

1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione

Cat. No. B2738000
M. Wt: 329.78
InChI Key: QRSKMOCRMPLKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This typically involves identifying the reactants, the conditions under which the reaction occurs, and the yield of the product.



Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how the compound behaves in the presence of heat, light, or electricity.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Evecen et al. (2016) focused on the synthesis and characterization of a similar isoindoline compound, analyzing its molecular structure, vibrational frequencies, and electronic absorption spectra. This research highlights the compound's potential as a nonlinear optical material (Evecen et al., 2016).

  • Another related compound was synthesized and characterized by Dioukhane et al. (2021), where they used 1D and 2D NMR spectroscopy to confirm its structure. This research contributes to understanding the molecular configurations of similar compounds (Dioukhane et al., 2021).

Biomedical Applications

  • Andrade-Jorge et al. (2018) evaluated a similar dioxoisoindoline derivative as an acetylcholinesterase (AChE) inhibitor, a key enzyme in Alzheimer’s disease. This compound demonstrated competitive inhibition on AChE, suggesting potential therapeutic applications (Andrade-Jorge et al., 2018).

Materials Science

  • Shabani et al. (2021) explored the use of 2-aminoisoindoline-1,3-dione functionalized nanoparticles for synthesizing 4H-pyrans. This study highlights the environmental friendliness and efficiency of this approach in organic synthesis (Shabani et al., 2021).

Nonlinear Optical Properties

  • Research by Mallakpour and Butler (1985) investigated the reactivity of a similar compound, emphasizing its potential in producing materials with significant nonlinear optical properties (Mallakpour & Butler, 1985).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. This could include toxicity information, flammability, reactivity, and any special handling or disposal considerations.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, or ways in which the synthesis of the compound could be improved.


properties

IUPAC Name

1-[3-(4-chlorophenoxy)propyl]-7-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-12-4-2-5-15-16(12)20(18(22)17(15)21)10-3-11-23-14-8-6-13(19)7-9-14/h2,4-9H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSKMOCRMPLKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione

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